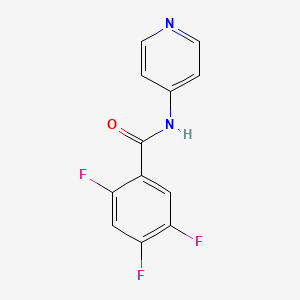

2,4,5-Trifluoro-N-(4-pyridinyl)benzamide

Description

2,4,5-Trifluoro-N-(4-pyridinyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with three fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring and a 4-pyridinyl group as the amine substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamide analogs, which are often explored for antimicrobial, anticancer, or neuropharmacological applications .

Properties

CAS No. |

501442-58-6 |

|---|---|

Molecular Formula |

C12H7F3N2O |

Molecular Weight |

252.19 g/mol |

IUPAC Name |

2,4,5-trifluoro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H7F3N2O/c13-9-6-11(15)10(14)5-8(9)12(18)17-7-1-3-16-4-2-7/h1-6H,(H,16,17,18) |

InChI Key |

PKTSFFQCOMEWFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can enhance the solubility of the reactants and facilitate the reaction. Purification of the product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2,4,5-Trifluoro-N-(4-pyridinyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-1 (COX-1), by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities. The compound’s ability to interact with other molecular pathways is also being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4,5-Trifluoro-N-(5-nitrothiazol-2-yl)benzamide (Compound 13)

Structure: This analog replaces the 4-pyridinyl group with a 5-nitrothiazol-2-yl moiety while retaining the trifluorinated benzene core. Synthesis: Prepared via Method B (Sonogashira coupling protocol), yielding 68 mg (40%) of a beige solid. Key spectroscopic data include:

- ¹H NMR : δ 13.78 (bs, 1H), 8.73 (s, 1H), 8.13–8.07 (m, 2H).

- ¹³C NMR: δ 163.7 (C=O), 162.4 (CF₃), and distinct fluorine-coupled signals.

Key Differences :

N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide

Structure : Shares the 4-pyridinyl substituent but replaces the trifluorinated benzene with a triazole ring.

Activity : Identified as a primary bioactive component in Combretum album root extracts, showing antibacterial activity against eight pathogenic bacteria at 50 mg/mL. FT-IR and TLC (Rf = 0.157) confirmed functional groups critical for activity .

Key Differences :

- Higher antimicrobial potency compared to non-triazole benzamides, though concentration requirements remain high .

4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1)

Structure: Features a non-fluorinated benzamide core with an allyloxy group at position 4 and a 6-methylpyridin-2-yl substituent. Activity: Acts as a negative allosteric modulator (NAM) of human neuronal nicotinic acetylcholine receptors (nAChRs), with 5-fold selectivity for hα4β2 over hα3β4 subtypes. SAR studies on 27 analogs revealed modest selectivity ratios, emphasizing the role of substituent positioning in receptor interaction .

Key Differences :

(S)-2,4,5-Trifluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide

Structure : Retains the 2,4,5-trifluorobenzamide core but substitutes the 4-pyridinyl group with a trifluoropropan-2-yl amine.

Synthesis : Marketed as a high-purity fluorinated compound by CymitQuimica, though synthetic details are undisclosed .

Key Differences :

- The trifluoropropan-2-yl group introduces steric bulk and additional fluorine atoms, which may improve metabolic stability but reduce solubility.

Data Table: Structural and Functional Comparison

Critical Analysis of Structural Impact on Activity

- However, excessive fluorination (e.g., trifluoropropan-2-yl substituent) may compromise solubility .

- Heterocyclic Substituents : Pyridinyl and thiazolyl groups improve binding to biological targets (e.g., nAChRs or bacterial enzymes) via π-π stacking or hydrogen bonding .

- Synthetic Feasibility: Sonogashira coupling is effective for thiazole derivatives but yields <50%, whereas plant-derived triazole analogs avoid synthetic challenges entirely .

Biological Activity

2,4,5-Trifluoro-N-(4-pyridinyl)benzamide is a synthetic compound notable for its trifluoromethyl groups and a pyridine moiety attached to a benzamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 268.2 g/mol

- Structure : The trifluoromethyl groups enhance lipophilicity, which is crucial for biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl groups and the pyridine ring are essential for its binding affinity to various biological targets, including enzymes and receptors. This interaction can modulate the functions of these proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains and shown promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 μM |

| Escherichia coli | 3.08 μM |

| Candida albicans | 2.50 μM |

These values suggest that the compound has a higher potency compared to standard antimicrobial agents such as norfloxacin and fluconazole .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance:

- Cell Line A : IC = 22.09 µg/mL

- Cell Line B : IC = 6.40 µg/mL

These findings indicate a potential application in cancer treatment, warranting further investigation into its efficacy and mechanisms .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections caused by resistant strains . -

Cytotoxicity Evaluation :

Another research focused on the cytotoxic effects of this compound on human cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis in treated cells, suggesting a dual mechanism of action that could be exploited for therapeutic purposes . -

Mechanistic Insights :

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance mechanisms. These studies indicated favorable binding energies and interactions that could explain its observed biological activities .

Q & A

Q. What synthetic strategies are optimal for preparing 2,4,5-Trifluoro-N-(4-pyridinyl)benzamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a pyridine derivative with a fluorinated benzoyl chloride. Key steps include:

- Amide Bond Formation : React 4-aminopyridine with 2,4,5-trifluorobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity product (>95%).

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions) .

Q. How can crystallographic methods resolve structural ambiguities in fluorinated benzamide derivatives?

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine bond lengths, angles, and fluorine positioning.

- Challenges : Fluorine’s high electron density may cause data artifacts. Mitigate via low-temperature data collection (100 K) and multi-scan absorption corrections .

- Validation : Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) for geometric parameters .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its physicochemical properties?

Polymorphism affects solubility, stability, and bioavailability:

Q. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?

Discrepancies arise from assay conditions and target selectivity:

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Metabolism Prediction :

- CYP450 Sites : Use Schrödinger’s SiteMap to identify vulnerable positions (e.g., para-fluorine on benzamide undergoes oxidative defluorination).

- Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at meta positions to block CYP3A4-mediated metabolism .

- Free Energy Calculations : MM-GBSA binding affinity studies reveal that N-methylation of the pyridine ring improves target binding (ΔG = −9.2 kcal/mol vs. −7.8 for parent) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.